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Application Notes and Protocols for Researchers and Product Development Professionals

Introduction
Leucrose, a disaccharide isomer of sucrose, is emerging as a functional ingredient with

significant potential in the food and beverage industry. Composed of glucose and fructose

linked by an α-1,5-glycosidic bond, this reducing sugar offers a unique combination of

physicochemical and physiological properties. These include a lower glycemic response

compared to sucrose, non-cariogenic properties, and potential prebiotic effects. This document

provides detailed application notes and experimental protocols for the utilization of leucrose in

food formulations, aimed at researchers, food scientists, and product development

professionals.

Physicochemical Properties of Leucrose
The functional properties of leucrose in food systems are dictated by its physical and chemical

characteristics. A summary of these properties is presented below, with comparisons to sucrose

where relevant.

Table 1: Physicochemical Properties of Leucrose and Sucrose
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Property Leucrose Sucrose References

Molar Mass 342.30 g/mol 342.30 g/mol [1]

Melting Point
156-160 °C

(monohydrate)
186 °C [2]

Solubility in Water

High, data

comparable to

sucrose

200 g/100 mL at 20°C,

increasing with

temperature

[3][4]

Viscosity of Aqueous

Solutions

Similar to sucrose at

equivalent

concentrations and

temperatures

Increases with

concentration and

decreases with

temperature

[5]

Relative Sweetness

(vs. Sucrose)
0.4 - 0.5 1.0

Hygroscopicity
Less hygroscopic than

fructose

Moderately

hygroscopic

Maillard Browning

Reactivity
High (reducing sugar)

Low (non-reducing

sugar)

Stability

Stable under typical

food processing

conditions. May

hydrolyze under acidic

conditions.

Stable under neutral

pH; hydrolyzes into

glucose and fructose

in acidic conditions.

Physiological and Health Effects
Leucrose offers several potential health benefits that make it an attractive alternative to

traditional sugars in food formulations.

Low Glycemic Response
Leucrose is characterized by a slower enzymatic cleavage in the human small intestine

compared to sucrose. This results in a slower and lower rise in postprandial blood glucose

levels.
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Table 2: Glycemic Index and Metabolic Response

Parameter Leucrose Sucrose References

Glycemic Index (GI)
Low (estimated to be

lower than sucrose)
~65

In vitro Cleavage Rate

(vs. Sucrose)
63% 100%

Insulin Response
Tended to be lower

than sucrose

Elicits a significant

insulin response

Prebiotic Potential
As a carbohydrate that may not be fully digested in the upper gastrointestinal tract, leucrose
can be fermented by the gut microbiota in the colon. This fermentation can lead to the

production of beneficial short-chain fatty acids (SCFAs), such as acetate, propionate, and

butyrate, which play a crucial role in gut health and overall metabolism.

Mineral Absorption
Some studies suggest that certain carbohydrates can influence the absorption of essential

minerals. While direct studies on leucrose are limited, related research on other non-digestible

or slowly digestible carbohydrates indicates a potential to enhance the absorption of minerals

like calcium and magnesium.

Non-Cariogenic Properties
Leucrose is not readily fermented by oral bacteria, such as Streptococcus mutans, into acids

that cause dental caries. This makes it a suitable sugar substitute for developing "tooth-

friendly" food and beverage products.

Application in Food Formulations
The unique properties of leucrose lend themselves to a variety of food and beverage

applications.
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Beverages
Due to its good solubility and stability, leucrose can be used as a sugar substitute in a range of

beverages, including soft drinks, juices, and flavored waters. Its lower sweetness intensity may

require blending with high-intensity sweeteners to achieve the desired taste profile.

Baked Goods
In baked goods, leucrose can replace sucrose to reduce the glycemic load. As a reducing

sugar, it actively participates in the Maillard reaction, which can enhance browning and flavor

development in products like cookies, cakes, and bread. However, its impact on texture and

moisture retention needs to be carefully evaluated and may require adjustments to the

formulation, such as the inclusion of hydrocolloids or other bulking agents.

Dairy Products
Leucrose can be incorporated into dairy products like yogurt and flavored milk. Its potential

prebiotic effects can complement the probiotic bacteria present in fermented dairy products.

When used in yogurt, it is important to assess its impact on the viability of starter cultures and

the final sensory properties of the product.

Experimental Protocols
The following section provides detailed protocols for key experiments related to the evaluation

of leucrose as a functional food ingredient.

Protocol 1: Determination of Glycemic Index (GI) of
Leucrose
This protocol is based on the internationally recognized standard ISO 26642:2010.

1. Principle: The GI of a test food (leucrose) is determined by measuring the incremental area

under the blood glucose response curve (iAUC) after its consumption by a group of healthy

human subjects. This is then expressed as a percentage of the iAUC of a reference food

(glucose).

2. Subjects: Recruit at least 10 healthy, non-diabetic adult subjects.
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3. Test Foods:

Reference Food: A solution containing 50g of anhydrous glucose in 250mL of water.

Test Food: A solution containing 50g of leucrose in 250mL of water.

4. Procedure:

Subjects fast for 10-12 hours overnight.

A fasting blood sample is taken (time 0).

Subjects consume the reference or test food within 15 minutes.

Blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes after the start of

consumption.

Blood glucose concentration is measured for each sample.

Each subject should test the reference food on at least two separate occasions and the test

food once.

5. Calculation:

For each subject, calculate the iAUC for the test food and the mean iAUC for the reference

food, ignoring the area below the fasting baseline.

Calculate the GI for each subject: GI = (iAUC of Test Food / Mean iAUC of Reference Food)

x 100

The GI of leucrose is the mean GI value of all subjects.

Figure 1: Experimental Workflow for Glycemic Index Determination
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Caption: Workflow for determining the Glycemic Index of a food ingredient.
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Protocol 2: In Vitro Batch Fermentation of Leucrose
using Human Fecal Microbiota
This protocol allows for the assessment of the prebiotic potential of leucrose by simulating its

fermentation in the human colon.

1. Principle: Leucrose is incubated with a human fecal slurry in an anaerobic environment. The

production of short-chain fatty acids (SCFAs) and changes in the microbial population are

monitored over time.

2. Materials:

Fresh human fecal sample from a healthy donor.

Anaerobic basal medium (e.g., containing peptone water, yeast extract, salts).

Leucrose (test substrate).

Fructooligosaccharides (FOS) or inulin (positive control).

Anaerobic chamber or jars with gas-generating kits.

Gas chromatograph (GC) for SCFA analysis.

DNA extraction kits and sequencing platform for microbial analysis.

3. Procedure:

Prepare a 10% (w/v) fecal slurry by homogenizing the fresh fecal sample in anaerobic

phosphate-buffered saline (PBS).

In an anaerobic chamber, dispense 90 mL of anaerobic basal medium into sterile

fermentation vessels.

Add 1g of the test substrate (leucrose), positive control (FOS), or no substrate (negative

control) to the respective vessels.

Inoculate each vessel with 10 mL of the fecal slurry.
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Incubate the vessels at 37°C for 48 hours.

Collect samples at 0, 12, 24, and 48 hours for pH measurement, SCFA analysis, and

microbial DNA extraction.

4. Analysis:

SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze for acetate,

propionate, and butyrate concentrations using GC.

Microbial Analysis: Extract total DNA from the samples and perform 16S rRNA gene

sequencing to determine changes in the microbial community composition.

Figure 2: Workflow for In Vitro Prebiotic Activity Assessment
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Caption: Workflow for assessing the prebiotic activity of a test substrate.

Protocol 3: Quantification of Leucrose in a Beverage
Matrix using HPLC-RID
This protocol provides a method for the quantitative analysis of leucrose in a simple beverage

formulation.

1. Principle: Leucrose is separated from other components in the beverage matrix by High-

Performance Liquid Chromatography (HPLC) and quantified using a Refractive Index Detector

(RID).
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2. Instrumentation and Columns:

HPLC system with a quaternary pump, autosampler, and RID.

Amino-propyll-silylated silica column (e.g., 250 mm x 4.6 mm, 5 µm).

3. Reagents and Standards:

Acetonitrile (HPLC grade).

Ultrapure water.

Leucrose analytical standard.

4. Chromatographic Conditions:

Mobile Phase: Acetonitrile:Water (75:25, v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: 35°C.

Injection Volume: 20 µL.

RID Temperature: 35°C.

5. Sample Preparation:

Dilute the beverage sample with the mobile phase to bring the leucrose concentration within

the calibration range.

Filter the diluted sample through a 0.45 µm syringe filter before injection.

6. Calibration and Quantification:

Prepare a series of standard solutions of leucrose in the mobile phase (e.g., 0.1 to 10

mg/mL).
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Inject the standard solutions to generate a calibration curve of peak area versus

concentration.

Inject the prepared sample and quantify the leucrose concentration based on the calibration

curve.

Signaling Pathways
Leucrose Metabolism and Absorption
Leucrose is hydrolyzed in the small intestine by sucrase-isomaltase, an enzyme located on the

brush border of enterocytes, into its constituent monosaccharides, glucose and fructose. These

monosaccharides are then absorbed into the bloodstream via specific transporters.

Figure 3: Leucrose Metabolism in the Small Intestine
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Caption: Enzymatic hydrolysis and absorption of leucrose in the small intestine.

Potential Stimulation of GLP-1 and PYY Secretion
The presence of carbohydrates in the small intestine can stimulate enteroendocrine L-cells to

secrete glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that play a role in

glucose homeostasis and satiety. The binding of sugars to sweet taste receptors (T1R2/T1R3)

on L-cells is one of the proposed mechanisms.

Figure 4: Potential Signaling Pathway for GLP-1 and PYY Secretion
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Caption: Proposed mechanism for leucrose-stimulated incretin secretion.

Conclusion
Leucrose presents a promising alternative to traditional sugars, offering a range of functional

and health benefits. Its lower glycemic impact, non-cariogenic nature, and potential prebiotic

effects make it a valuable ingredient for the development of healthier food and beverage

products. The protocols and data presented in this document provide a foundation for

researchers and product developers to explore the full potential of leucrose in their

formulations. Further research is warranted to fully elucidate its physiological effects and

optimize its application in various food systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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